4-Acetylbicyclo[2.2.1]heptan-2-one
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Overview
Description
4-Acetylbicyclo[221]heptan-2-one is a bicyclic ketone with a unique structure that includes a seven-membered ring fused to a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylbicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. For instance, the reaction of cyclopentadiene with an appropriate acetyl-substituted dienophile can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-Acetylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-Acetylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Acetylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic catalysis. The pathways involved may include oxidation-reduction reactions, substitution reactions, and other metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: A similar bicyclic ketone with different substituents.
7-Oxabicyclo[2.2.1]heptane: A bicyclic ether with similar structural features.
Norbornene: A bicyclic alkene with a similar ring system.
Uniqueness
4-Acetylbicyclo[22
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-acetylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H12O2/c1-6(10)9-3-2-7(4-9)8(11)5-9/h7H,2-5H2,1H3 |
InChI Key |
VISVDUXAWSZIKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12CCC(C1)C(=O)C2 |
Origin of Product |
United States |
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